molecular formula C9H7BrF3NO2 B8652420 N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide

N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B8652420
M. Wt: 298.06 g/mol
InChI Key: APWXJECQSVDUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of trifluoroacetamides It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring, along with a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds and other interactions with the active site of enzymes, modulating their activity. The bromine and methoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles .

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

N-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H7BrF3NO2/c1-16-7-3-2-5(10)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

APWXJECQSVDUEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC(=O)C(F)(F)F

Origin of Product

United States

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